Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound known for its versatility and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route begins with the preparation of cyclopropyl-containing intermediates, followed by the introduction of the piperidine ring. Reaction conditions often include the use of protecting groups, reagents such as alkyl halides, and catalysts to facilitate the formation of the desired ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes, which offer advantages in terms of efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and improve the overall production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the reagents used.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
The major products of these reactions include various derivatives of the original compound, each with distinct chemical and physical properties that may enhance their applicability in different scientific and industrial contexts.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester has a wide range of applications, such as:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and receptor binding assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: Applied in the formulation of specialty chemicals and materials with specific performance characteristics.
Mechanism of Action
The mechanism of action for Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets within biological systems. These interactions may include binding to enzyme active sites or receptor sites, leading to modulation of biochemical pathways and physiological responses. The unique structure of this compound allows it to engage in diverse chemical interactions, contributing to its multifunctional nature.
Comparison with Similar Compounds
Compared to other similar compounds, Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester stands out due to its distinctive cyclopropyl group and piperidine ring, which confer unique chemical reactivity and biological activity. Similar compounds include:
Cyclopropyl-amine derivatives: Known for their roles in medicinal chemistry.
Piperidine-based esters: Used in various pharmaceutical formulations.
These comparisons highlight the uniqueness of this compound and its potential advantages in scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-4-5-14)12-13-6-8-17(9-7-13)10-11-19/h13-14,19H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIRAQHXZCNSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(CC1)CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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